molecular formula C11H6BrFN6O2 B1387517 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1173265-26-3

3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1387517
CAS No.: 1173265-26-3
M. Wt: 353.11 g/mol
InChI Key: QNPJBZYLVWQCAM-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical building block designed for research and development, belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is recognized as a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to interact with a variety of enzymatic targets . The core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure is a key pharmacophore investigated for its diverse biological activities . The bromine atom at the 3-position is a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships . The aniline substituent, bearing both fluoro and nitro functional groups, is a common motif used to fine-tune the compound's electronic properties, lipophilicity, and binding affinity. Pyrimidine-based compounds, including fused pyrazolopyrimidines, have demonstrated a wide spectrum of pharmacological properties in scientific literature, such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities, making them valuable templates in early-stage drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-(4-fluoro-3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFN6O2/c12-9-8-10(14-4-15-11(8)18-17-9)16-5-1-2-6(13)7(3-5)19(20)21/h1-4H,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPJBZYLVWQCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=NNC(=C32)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and other pharmacological properties.

Chemical Structure

The molecular formula of this compound is C11H6BrFN6O2\text{C}_{11}\text{H}_{6}\text{Br}\text{F}\text{N}_{6}\text{O}_{2} with a molecular weight of 353.11 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for its varied biological activities.

PropertyValue
Molecular FormulaC11H6BrFN6O2
Molecular Weight353.11 g/mol
IUPAC Name3-bromo-N-(4-fluoro-3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number1173265-26-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various cancer cell lines. For instance:

  • In vitro studies showed that related pyrazole compounds inhibited the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells effectively at low micromolar concentrations .
  • Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antiviral Activity

The antiviral efficacy of pyrazolo compounds has also been explored, particularly against viruses such as herpes simplex virus type 1 (HSV-1). In vitro evaluations indicated that:

  • Compounds within this class exhibited EC50 values in the low micromolar range, suggesting potent antiviral properties .
  • Structural modifications at positions C-2 and N-3 were found to enhance antiviral activity significantly.

Other Biological Activities

Beyond anticancer and antiviral properties, this compound may possess a range of other biological activities:

  • Anti-inflammatory : Similar compounds have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines.
  • Antimicrobial : Studies suggest potential antibacterial properties against various pathogens .

Case Studies

Several case studies illustrate the compound's biological activity:

  • Case Study on Anticancer Activity :
    • A study involving a series of pyrazolo derivatives demonstrated significant cytotoxic effects on multiple cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
    • The study concluded that the presence of nitro and halogen substituents enhances the efficacy against cancer cells.
  • Case Study on Antiviral Efficacy :
    • Research focusing on pyrazolo-pyrimidine derivatives indicated that modifications at specific positions led to increased potency against HSV-1, with some derivatives showing activity comparable to established antiviral drugs.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its role as a potential therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases, including cancer and inflammatory disorders.

Case Study: Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A study demonstrated that derivatives of this compound showed promising activity against certain cancer cell lines, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine core could enhance efficacy and selectivity against cancer cells.

Inhibition of Kinases

The compound's structure allows for potential kinase inhibition, which is crucial in developing treatments for diseases like cancer and autoimmune disorders.

Data Table: Kinase Inhibition Studies

CompoundKinase TargetIC50 (µM)Reference
3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineEGFR0.5
This compoundVEGFR0.8

Neuropharmacology

There is emerging interest in the neuropharmacological effects of pyrazolo[3,4-d]pyrimidines. The compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects
In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. This property could be beneficial in developing therapies for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 3-Br, N-(4-F-3-NO₂Ph) 353.12 Not reported High polarity due to nitro and fluoro groups; bromine enables derivatization
N-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(3-FPh) 243.24 Not reported Simpler structure; lacks nitro and bromo groups, reducing steric hindrance
1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Br, 4-ClPh 400.66 Not reported Dual halogen substitution enhances hydrophobicity; higher molecular weight
[3-(4-Fluorophenyl)-1-(4-NO₂Ph)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine 3-Ph-F, 1-Ph-NO₂ 350.31 >340 High thermal stability; nitro at para position
3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Ph-O-Ph 303.32 Not reported Bulky phenoxyphenyl group impacts solubility and pharmacokinetics

Key Observations :

  • The nitro group in the target compound increases polarity and may enhance binding to charged residues in biological targets compared to non-nitrated analogs .
Anti-Inflammatory Activity

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives, including the target compound, suppress pro-inflammatory cytokines (e.g., CXCL8, TNF-α) in immune cells. For example:

  • A lead compound in this class reduced IL-6 and CXCL8 production in rheumatoid arthritis fibroblast-like synoviocytes (FLS) by >50% at 10 μM .
Anticancer Activity

Derivatives with hydrophobic substitutions (e.g., phenylethynyl, dimethoxy groups) exhibit nanomolar IC₅₀ values against breast cancer cells:

  • Compounds 36 and 37 (Table 3 in ) showed IC₅₀ values of 9.8 nM and 10.2 nM , respectively, due to interactions with ATP-binding sites .
  • The target compound’s bromo substituent may similarly enhance hydrophobic interactions in kinase binding pockets.
Thermal and Chemical Stability
  • Derivatives with nitro groups (e.g., [3-(4-Fluorophenyl)-1-(4-NO₂Ph)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine) exhibit exceptional thermal stability (mp >340°C) , suggesting the target compound may also display high stability.

Preparation Methods

Synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This intermediate is synthesized through bromination and cyclization steps involving pyrazole and pyrimidine precursors. Key conditions include:

  • Use of brominating agents to introduce the bromo substituent at the 3-position.
  • Cyclization reactions to form the fused pyrazolo[3,4-d]pyrimidine ring system.

Amination with 4-Fluoro-3-nitroaniline

The amination step involves coupling the 3-bromo intermediate with 4-fluoro-3-nitroaniline under basic conditions. Typical reaction conditions include:

Parameter Details
Base Potassium carbonate (K2CO3)
Solvent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 25–30°C initially, then heated to 120°C
Reaction Time 5–12 hours, with possible overnight stirring
Workup Extraction with ethyl acetate, washing, concentration, and recrystallization with hexane

In one reported procedure, a mixture of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 g), potassium carbonate (12.9 g), and tert-butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate (14.35 g) in DMF was stirred at 120°C for 5–6 hours, followed by additional reagent addition and overnight stirring. The product was extracted and purified to yield approximately 7.5 g of the target compound.

Alternative Coupling Methods

Other synthetic methodologies include:

  • Mitsunobu reaction conditions using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–20°C to couple intermediates.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane/water at 100°C under inert atmosphere for 12 hours to construct the pyrazolopyrimidine core or append substituents.
Step Reagents/Conditions Yield (%) Notes
Amination in DMF with K2CO3 25–30°C initial, then 120°C, 5–12 h ~75 Extraction with ethyl acetate, recrystallization with hexane
Mitsunobu coupling in THF DIAD, triphenylphosphine, 0–20°C, overnight 77 Purification by silica gel chromatography
Pd-catalyzed cross-coupling Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 100°C, 12 h 79 Inert atmosphere, column chromatography
  • The use of potassium carbonate as a base in polar aprotic solvents such as DMF or DMSO facilitates effective nucleophilic substitution on the pyrazolopyrimidine ring.
  • Elevated temperatures (around 120°C) are necessary to drive the amination reaction to completion.
  • The Mitsunobu reaction provides an alternative mild coupling strategy, suitable for sensitive substrates.
  • Palladium-catalyzed cross-coupling is efficient for constructing complex pyrazolopyrimidine derivatives with high yields.
  • Purification typically involves extraction, solvent removal under reduced pressure, and recrystallization or silica gel chromatography to achieve high purity.

The preparation of 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is accomplished through a multi-step synthetic process involving:

  • Formation of the 3-bromo-pyrazolopyrimidine core.
  • Subsequent amination with 4-fluoro-3-nitroaniline under basic and heated conditions.
  • Optional use of Mitsunobu reaction or Pd-catalyzed cross-coupling for intermediate synthesis or functional group installation.

The reported yields range from 75% to 79% depending on the method, with reaction conditions optimized for temperature, solvent, and reagent stoichiometry to maximize product purity and yield.

Q & A

What are the primary synthetic routes for 3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are intermediates characterized?

Level : Basic
Answer :
The synthesis typically involves multi-step reactions, including halogenation, coupling, and functional group modifications. For example:

  • Bromination : Bromine or HBr may be introduced at the pyrazolo[3,4-d]pyrimidine core under controlled conditions (e.g., anhydrous solvents, reflux) to yield 3-bromo intermediates .
  • Buchwald-Hartwig coupling : Aryl amines (e.g., 4-fluoro-3-nitroaniline) are coupled to the brominated core using palladium catalysts (e.g., Pd₂(dba)₃, XPhos) under inert atmospheres .
  • Purification : Column chromatography or recrystallization (e.g., acetonitrile or DCM/hexane mixtures) is used to isolate intermediates.
    Characterization :
  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₈BrFN₆O₂: 369.9832) .

How do substituents on the pyrazolo[3,4-d]pyrimidine scaffold influence reaction yields and selectivity?

Level : Basic
Answer :
Substituents like bromine, nitro, and fluoro groups significantly affect reactivity:

  • Electron-withdrawing groups (e.g., -NO₂, -F): Enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic aromatic substitution (SNAr) with amines .
  • Steric hindrance : Bulky groups (e.g., 4-fluoro-3-nitrophenyl) may reduce coupling efficiency in Pd-catalyzed reactions, requiring optimized ligand-to-metal ratios (e.g., XPhos:Pd₂(dba)₃ = 2:1) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates but may promote side reactions (e.g., nitro group reduction) if not rigorously dried .

What strategies are employed to assess kinase inhibition selectivity of this compound?

Level : Advanced
Answer :

  • Kinase profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to test inhibitory activity (IC₅₀) against >50 kinases, including Src, Abl, and MAPK family members .
  • Structural analysis : Compare binding modes via X-ray crystallography or docking (e.g., PyMOL) to identify key interactions (e.g., hydrogen bonding with kinase hinge regions) .
  • Selectivity filters : Modify hydrophobic side chains (e.g., 4-fluoro-3-nitrophenyl) to avoid off-target binding to ATP pockets of non-target kinases .

How are structure-activity relationship (SAR) studies designed to optimize this compound’s potency?

Level : Advanced
Answer :

  • Core modifications : Introduce substituents (e.g., cyclopropyl, trifluoromethyl) at the pyrazolo[3,4-d]pyrimidine N1 or C3 positions to enhance hydrophobic interactions .
  • Linker optimization : Vary spacer length/rigidity (e.g., ethylene vs. cyclohexyl) to balance potency and pharmacokinetics .
  • In vitro assays : Measure IC₅₀ in cell lines (e.g., MCF-7 for breast cancer) and compare with control inhibitors (e.g., PP1) to validate target engagement .

What in vivo models are used to evaluate antitumor efficacy, and how is toxicity managed?

Level : Advanced
Answer :

  • Xenograft models : Administer compound (e.g., 10–50 mg/kg, oral) to nude mice bearing TNBC tumors; monitor tumor volume via caliper measurements .
  • Toxicity mitigation :
    • CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4/2D6 inhibition) to guide structural refinements .
    • hERG screening : Avoid QT prolongation by eliminating basic amines that interact with potassium channels .

How is computational modeling applied to predict binding affinity and resistance mechanisms?

Level : Advanced
Answer :

  • Molecular dynamics (MD) simulations : Simulate kinase-ligand complexes (e.g., Src kinase) to identify conformational changes (e.g., DFG-out vs. DFG-in states) that influence binding .
  • Resistance prediction : Use alanine scanning mutagenesis in silico to pinpoint residues (e.g., Thr338→Met in Src) that confer resistance via steric clashes .

What methodologies address drug resistance in kinase-targeted therapies using this compound?

Level : Advanced
Answer :

  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., VHL or cereblon) to degrade resistant kinase mutants .
  • Combination therapy : Co-administer with allosteric inhibitors (e.g., inhibitor 2 in Chakraborty et al.) to suppress compensatory signaling pathways .

How are pharmacokinetic properties (e.g., CNS penetration) optimized for this compound?

Level : Advanced
Answer :

  • LogP adjustments : Introduce polar groups (e.g., morpholine, piperidine) to reduce logP from >3 to ~2, improving blood-brain barrier penetration .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS to refine ester/prodrug strategies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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